molecular formula C23H22N2O2 B5114043 N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide

Cat. No. B5114043
M. Wt: 358.4 g/mol
InChI Key: MHHADVUSVBNWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide (DMBPB) is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique chemical structure and properties. DMBPB has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medical research.

Mechanism of Action

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide binds to proteins and changes their fluorescence properties. It has been found to bind to a wide range of proteins, including enzymes, receptors, and transporters. The binding of N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide to proteins can be used to study the conformational changes that occur upon ligand binding. It has also been used to study the interaction between proteins and other molecules.
Biochemical and Physiological Effects:
N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to modulate the activity of receptors such as GABA receptors and nicotinic acetylcholine receptors. N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide has been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe that can be used to study the binding of ligands to proteins. It has a wide range of applications in various fields of research. However, N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide also has some limitations. It is a toxic compound that requires special handling and disposal procedures. It can also interfere with the activity of some enzymes and receptors, which may affect the results of experiments.

Future Directions

For research on N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide include the development of new fluorescent probes and drugs based on its structure, as well as further investigation into its mechanism of action.

Synthesis Methods

The synthesis of N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide.

Scientific Research Applications

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide has been extensively used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medical research. N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-2-pyridinylbenzamide is used as a fluorescent probe to study the binding of ligands to proteins. It has been used to study the binding of drugs to receptors and to investigate the mechanism of action of various drugs.

properties

IUPAC Name

N-(3,4-dimethylbenzoyl)-3,4-dimethyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-15-8-10-19(13-17(15)3)22(26)25(21-7-5-6-12-24-21)23(27)20-11-9-16(2)18(4)14-20/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHADVUSVBNWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)carbonyl]-3,4-dimethyl-N-(pyridin-2-yl)benzamide

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